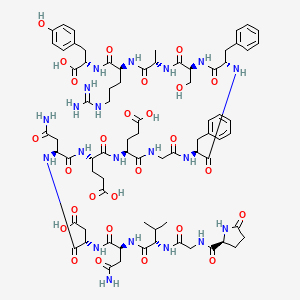
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N is a complex organic compound that features a thiazole ring, a nitrophenyl group, and isotopic labeling with carbon-13 and nitrogen-15
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N typically involves the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent . The reaction conditions include stirring the mixture at room temperature for an extended period, usually around 18 hours . The isotopic labeling with carbon-13 and nitrogen-15 can be achieved by using isotopically enriched reagents during the synthesis process.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the thiazole ring can interact with biological macromolecules such as proteins and nucleic acids. The isotopic labeling allows for detailed tracking and analysis of the compound’s behavior in various systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Methoxy-2-nitrophenyl)acetamide
- N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- N-(4-Methoxy-2-nitrophenyl)-4-(4-morpholinylsulfonyl)benzamide
Uniqueness
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N is unique due to its isotopic labeling, which allows for advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This labeling provides detailed insights into the compound’s structure, dynamics, and interactions, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C11H9N3O4S |
|---|---|
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
N-[4-methoxy-2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl]-(413C)1,3-thiazole-4-(13C)carboxamide |
InChI |
InChI=1S/C11H9N3O4S/c1-18-7-2-3-8(10(4-7)14(16)17)13-11(15)9-5-19-6-12-9/h2-6H,1H3,(H,13,15)/i9+1,11+1,14+1 |
InChI-Schlüssel |
QDWVIJNDYCTAJO-GBJXMEQNSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)N[13C](=O)[13C]2=CSC=N2)[15N+](=O)[O-] |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CSC=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3R,5S)-4-oxo-1-adamantyl]acetamide](/img/structure/B13828056.png)
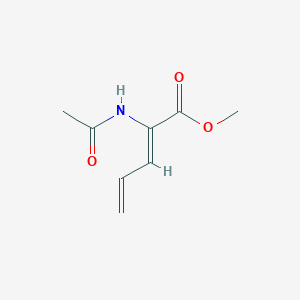
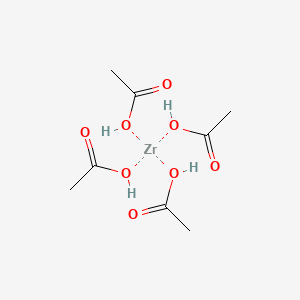
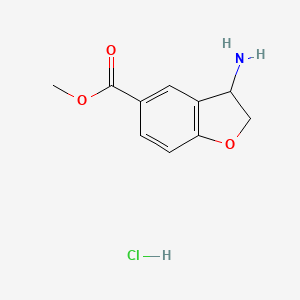

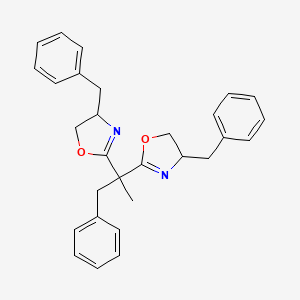
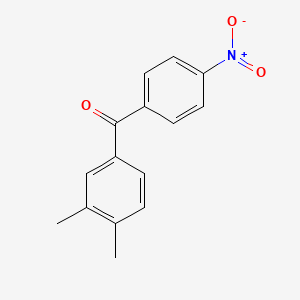
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)
![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)


